2,2-dimethyl-3-(propan-2-yloxy)propanoic acid
Description
2,2-Dimethyl-3-(propan-2-yloxy)propanoic acid is a branched-chain propanoic acid derivative characterized by:
- A carboxylic acid group at position 1.
- Two methyl groups at position 2 (2,2-dimethyl substitution).
- An isopropoxy (propan-2-yloxy) group at position 3.
Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol.
Properties
CAS No. |
1402431-38-2 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C8H16O3/c1-6(2)11-5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |
InChI Key |
VSHOTYZJXRJBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)(C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid can be achieved through several methods. One common approach involves the esterification of 2,2-dimethylpropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the alkylation of 2,2-dimethylpropanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(propan-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-3-(propan-2-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences among propanoic acid derivatives:
Table 1: Structural Comparison
Key Observations :
- Chlorinated Phenyl Derivatives (): The presence of chlorine and hydroxyl groups enhances antimicrobial activity against E. coli and S. aureus but reduces solubility due to increased hydrophobicity .
- Aromatic vs. Aliphatic Substituents: The naphthyl group in 2,2-dimethyl-3-(naphthalen-2-yl)propanoic acid () confers higher lipophilicity (predicted LogP ~3.5) compared to the target compound’s isopropoxy group (LogP ~1.5).
- Amino Acid Derivatives (): The amino group increases water solubility and enables applications in pharmaceuticals, contrasting with the target compound’s ether group, which may enhance metabolic stability.
Physicochemical and Bioactivity Comparison
Table 2: Property and Bioactivity Overview
Functional Group Impact :
- Ether Groups (Target Compound): The isopropoxy group balances lipophilicity and solubility, making it suitable for penetration through biological membranes.
- Azido Groups (): Enable click chemistry for peptidomimetics, unlike the target compound’s ether group, which may prioritize stability over reactivity.
- Chlorine/Hydroxyl Combinations (): Enhance antimicrobial potency but limit solubility, suggesting trade-offs in drug design.
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